1,4-Bis(3-methoxyphenoxy)benzene
Overview
Description
1,4-Bis(3-methoxyphenoxy)benzene is an organic compound with the molecular formula C20H18O4 and a molecular weight of 322.36 g/mol . It is a white to light yellow powder or crystal at room temperature . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-methoxyphenoxy)benzene can be synthesized through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . One common synthetic route involves the reaction of hydroquinone with 3-methoxyphenol in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic aromatic substitutions are common reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4-Bis(3-methoxyphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methoxyphenoxy)benzene involves its interaction with various molecular targets and pathways. In biochemical studies, the compound can bind to specific proteins, altering their structure and function. This interaction can affect cellular processes and pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone Bis(3-methoxyphenyl) Ether: Similar in structure but with different functional groups.
1,4-Dimethoxybenzene: Shares the benzene core but has methoxy groups directly attached to the benzene ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge, differing in structure and applications
Uniqueness
1,4-Bis(3-methoxyphenoxy)benzene is unique due to its specific arrangement of methoxyphenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
1,4-bis(3-methoxyphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-21-17-5-3-7-19(13-17)23-15-9-11-16(12-10-15)24-20-8-4-6-18(14-20)22-2/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQTTRVWKESKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348026 | |
Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5024-84-0 | |
Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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